molecular formula C17H22N2O2 B2585394 N-[3-[2-(2-Methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide CAS No. 2198561-26-9

N-[3-[2-(2-Methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide

Cat. No.: B2585394
CAS No.: 2198561-26-9
M. Wt: 286.375
InChI Key: SKFUOJHKCVAFAY-UHFFFAOYSA-N
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Description

N-[3-[2-(2-Methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide is a synthetic organic compound characterized by a complex structure that includes a pyrrolidine ring, a methylphenyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[2-(2-Methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide typically involves multiple steps:

  • Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 2-methylphenylamine with a suitable diketone under acidic conditions to form the pyrrolidine ring.

  • Attachment of the Methylphenyl Group: : The 2-methylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where the pyrrolidine ring is alkylated using 2-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Formation of the Prop-2-enamide Moiety: : The final step involves the acylation of the pyrrolidine derivative with acryloyl chloride in the presence of a base like triethylamine to form the prop-2-enamide moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.

  • Reduction: : Reduction reactions can target the carbonyl group in the prop-2-enamide moiety, converting it to an alcohol.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidine ring, where halogenated reagents can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenated reagents like bromine (Br₂) or iodine (I₂) in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[3-[2-(2-Methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacological agent. Its interactions with various biological targets can provide insights into new therapeutic approaches for diseases.

Medicine

In medicine, the compound is studied for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.

Industry

In the industrial sector, the compound’s properties are explored for applications in materials science, such as the development of new polymers or as a precursor for advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-[3-[2-(2-Methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing biological pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-[2-(2-Methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]acetamide
  • N-[3-[2-(2-Methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]butanamide

Uniqueness

Compared to similar compounds, N-[3-[2-(2-Methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its prop-2-enamide moiety, in particular, provides unique reactivity and interaction potential with biological targets, setting it apart from other derivatives.

Properties

IUPAC Name

N-[3-[2-(2-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-3-16(20)18-11-10-17(21)19-12-6-9-15(19)14-8-5-4-7-13(14)2/h3-5,7-8,15H,1,6,9-12H2,2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFUOJHKCVAFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCCN2C(=O)CCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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